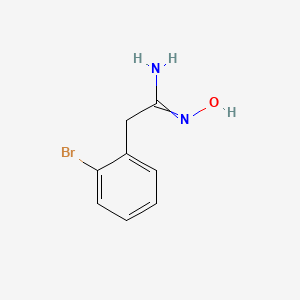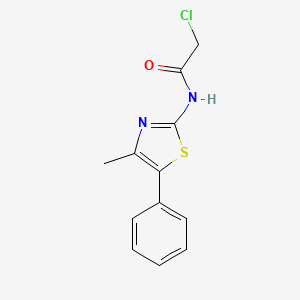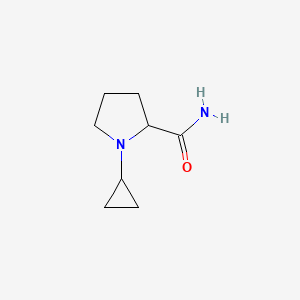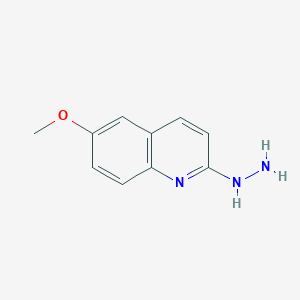
2-Hydrazinyl-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methoxyquinoline typically involves the reaction of 6-methoxyquinoline with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
6-Methoxyquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Microwave-assisted synthesis, in particular, has gained popularity due to its ability to reduce reaction times and improve product yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-6-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at the hydrazinyl or methoxy groups, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-6-methoxyquinoline involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can induce the production of reactive oxygen species (ROS), which in turn cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinoline: A precursor to 2-Hydrazinyl-6-methoxyquinoline, known for its antitumor properties.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with applications in organic synthesis.
Quinoline-3-carbonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(6-methoxyquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-3-4-9-7(6-8)2-5-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |
Clé InChI |
BPRMLDFPJIYYAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


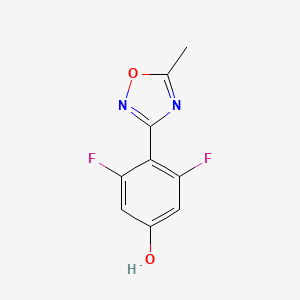
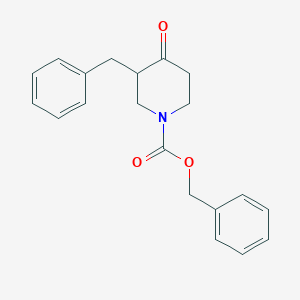
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)

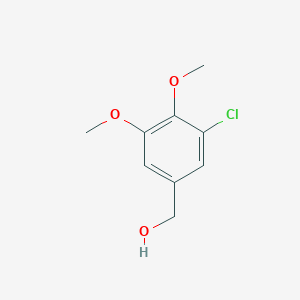
![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
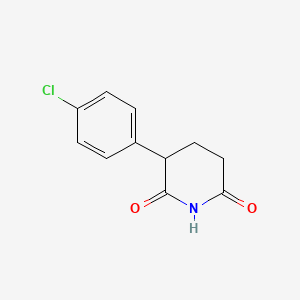
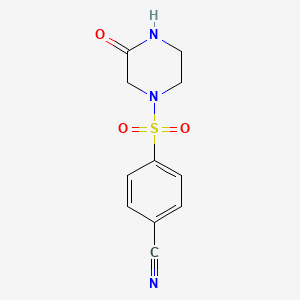
![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)
